

4-Amino-2-bromo-6-chlorophenol: A Versatile Intermediate in Chemical Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Amino-2-bromo-6-chlorophenol

Cat. No.: B1286634

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-2-bromo-6-chlorophenol is a halogenated aromatic amine that serves as a pivotal intermediate in the synthesis of a diverse array of complex organic molecules. Its unique trifunctional nature, featuring amino, bromo, and chloro substituents on a phenolic ring, offers a versatile platform for the construction of novel compounds with significant applications in the pharmaceutical, agrochemical, and dye industries. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of **4-Amino-2-bromo-6-chlorophenol**, with a focus on its role as a key building block in modern organic synthesis. Detailed experimental protocols for related transformations, though not for the title compound directly due to proprietary or unpublished data, are presented to illustrate its synthetic utility. Furthermore, this guide explores the potential biological significance of molecules derived from this intermediate, offering insights for future research and development endeavors.

Chemical and Physical Properties

4-Amino-2-bromo-6-chlorophenol is a solid at room temperature with the molecular formula $C_6H_5BrCINO$. Its structure is characterized by a phenol ring substituted with an amino group at position 4, a bromine atom at position 2, and a chlorine atom at position 6. This specific arrangement of functional groups dictates its reactivity and potential for further chemical modifications.

Table 1: Physicochemical Properties of **4-Amino-2-bromo-6-chlorophenol**

Property	Value
Molecular Formula	C ₆ H ₅ BrClNO
Molecular Weight	222.47 g/mol
Appearance	Solid
InChI Key	CFMMTSSIIJSWNG-UHFFFAOYSA-N
SMILES	NC1=CC(Cl)=C(O)C(Br)=C1

Note: Specific quantitative data such as melting point, boiling point, and spectral data (NMR, IR, MS) for **4-Amino-2-bromo-6-chlorophenol** are not consistently available in publicly accessible literature. Researchers may need to acquire this data from commercial suppliers or through their own analytical characterization. For the hydrochloride salt of this compound, analytical data including NMR, HPLC, and LC-MS may be available from suppliers.[\[1\]](#)

Synthesis of Halogenated Aminophenols

While a specific, detailed experimental protocol for the synthesis of **4-Amino-2-bromo-6-chlorophenol** is not readily available in the public domain, the synthesis of structurally related halogenated aminophenols can provide valuable insights into potential synthetic routes. Common strategies involve the halogenation of aminophenols or the reduction of halogenated nitrophenols.

Illustrative Synthesis: Preparation of 4-Bromo-2-aminophenol from 2-Nitro-4-bromophenol

A common route to aminophenols is the reduction of the corresponding nitrophenol. The following protocol describes the synthesis of the related compound, 4-bromo-2-aminophenol.

Experimental Protocol:

- Reaction Setup: In a suitable reaction vessel, dissolve 2-nitro-4-bromophenol in an appropriate alcohol solvent.

- Catalyst Addition: Add a modified Raney-Ni catalyst (e.g., Fe-Cr modified) to the solution.
- Hydrogenation: Carry out the hydrogenation reaction under normal pressure.
- Work-up: After the reaction is complete (monitored by a suitable technique like TLC), filter the catalyst.
- Isolation: Remove the solvent from the filtrate and purify the resulting 4-bromo-2-aminophenol, for instance, by vacuum rectification.[2]

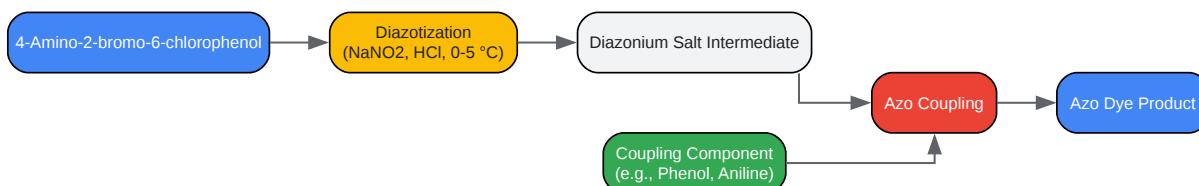
DOT Diagram: General Synthesis Workflow for Halogenated Aminophenols

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of halogenated aminophenols.

Reactivity and Applications as a Chemical Intermediate

The trifunctional nature of **4-Amino-2-bromo-6-chlorophenol** makes it a valuable intermediate for the synthesis of a variety of target molecules. The amino group can undergo diazotization followed by Sandmeyer or related reactions to introduce a wide range of substituents. It can also be acylated or alkylated. The phenolic hydroxyl group can be etherified or esterified. The halogen atoms provide sites for nucleophilic aromatic substitution or participation in cross-coupling reactions.


Synthesis of Azo Dyes

The amino group of **4-Amino-2-bromo-6-chlorophenol** can be diazotized and then coupled with various aromatic compounds to form azo dyes. While a specific example starting with the title compound is not available, the general procedure for the synthesis of azo dyes from aromatic amines is well-established.

General Experimental Protocol for Azo Dye Synthesis:

- **Diazotization:** The aromatic amine is dissolved in an acidic solution (e.g., HCl) and treated with a solution of sodium nitrite at low temperatures (0-5 °C) to form a diazonium salt.
- **Coupling:** The diazonium salt solution is then added to a solution of a coupling component (e.g., a phenol or an aniline derivative) to form the azo dye.
- **Isolation:** The resulting dye often precipitates from the reaction mixture and can be collected by filtration.[3][4][5]

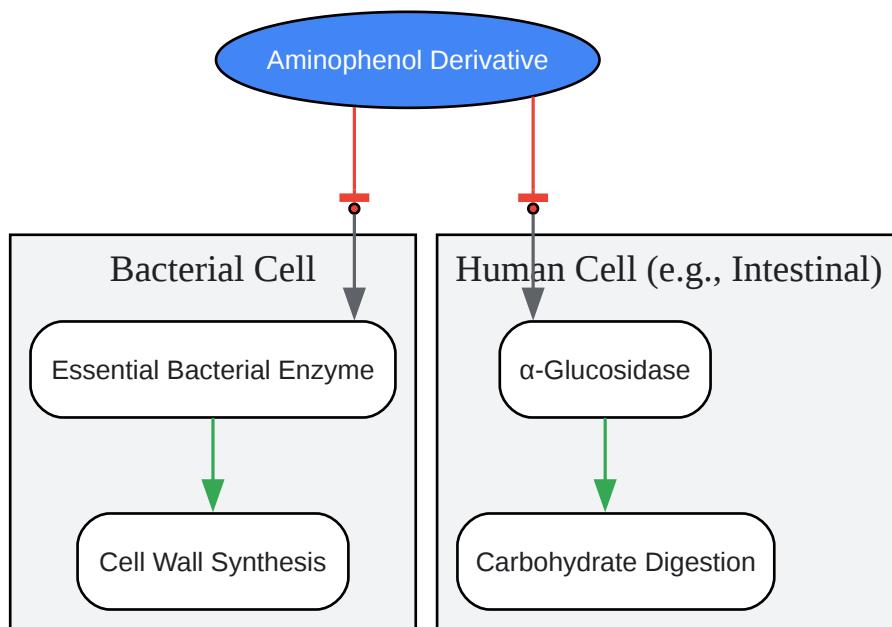
DOT Diagram: Azo Dye Synthesis Pathway

[Click to download full resolution via product page](#)

Caption: General reaction scheme for the synthesis of azo dyes.

Intermediate in Pharmaceutical and Agrochemical Synthesis

Halogenated phenols and anilines are important precursors in the synthesis of pharmaceuticals and agrochemicals. For instance, 4-amino-3-chlorophenol is a key intermediate in the preparation of the tyrosine kinase inhibitor Lenvatinib.[6] While direct evidence for the use of **4-Amino-2-bromo-6-chlorophenol** in the synthesis of specific commercial drugs or pesticides is limited in public literature, its structural motifs are present in many biologically active molecules. The combination of halogens and an amino group on a phenolic ring can influence the pharmacokinetic and pharmacodynamic properties of a molecule. For example, bromophenols have been investigated for their potential as anticancer and antioxidant agents.[7]


Potential Biological Activity of Derivatives

Derivatives of aminophenols have been shown to exhibit a range of biological activities, including antimicrobial and antidiabetic properties.^[8] Although no specific biological data for derivatives of **4-Amino-2-bromo-6-chlorophenol** is currently available, the study of related compounds provides a rationale for exploring the bioactivity of its derivatives.

Antimicrobial and Antidiabetic Activity of Aminophenol Derivatives

Schiff base derivatives of 4-aminophenol have been synthesized and shown to possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.^[8] Some of these derivatives also exhibit significant α -amylase and α -glucosidase inhibitory activity, suggesting potential as antidiabetic agents.^[8] The mechanism of action for the antimicrobial effects may involve interference with microbial cell wall synthesis or other essential cellular processes. The antidiabetic activity is likely due to the inhibition of carbohydrate-digesting enzymes, which would slow down the absorption of glucose.

DOT Diagram: Potential Biological Signaling Pathway Inhibition

[Click to download full resolution via product page](#)

Caption: Hypothetical inhibition of bacterial and human enzymes by aminophenol derivatives.

Safety Information

4-Amino-2-bromo-6-chlorophenol is classified as acutely toxic if swallowed (Acute Tox. 4 Oral). Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Table 2: GHS Hazard Information for **4-Amino-2-bromo-6-chlorophenol**

Pictogram	Signal Word	Hazard Statement
GHS07	Warning	H302: Harmful if swallowed.

Conclusion

4-Amino-2-bromo-6-chlorophenol is a chemical intermediate with significant potential for the synthesis of a wide range of valuable molecules. Its trifunctional nature allows for diverse chemical transformations, making it an attractive building block for the development of new pharmaceuticals, agrochemicals, and dyes. While detailed synthetic and biological data for this specific compound are not extensively published, the information available for structurally related compounds provides a strong foundation for future research. Further investigation into the reactivity and biological applications of derivatives of **4-Amino-2-bromo-6-chlorophenol** is warranted and could lead to the discovery of novel compounds with important industrial and therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Amino-2-bromo-6-chlorophenol hydrochloride|BLD Pharm [bldpharm.com]
- 2. CN111302956A - Preparation method of 4-bromo-2-aminophenol - Google Patents [patents.google.com]

- 3. iiste.org [iiste.org]
- 4. researchgate.net [researchgate.net]
- 5. bsj-ojs.uobaghdad.edu.iq [bsj-ojs.uobaghdad.edu.iq]
- 6. CN106699578A - Synthesis method of important pharmaceutical and chemical intermediate 4-amino-3-chlorophenol - Google Patents [patents.google.com]
- 7. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-Amino-2-bromo-6-chlorophenol: A Versatile Intermediate in Chemical Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1286634#4-amino-2-bromo-6-chlorophenol-as-a-chemical-intermediate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com